Cyproterone acetate (Standard)

Descripción

BenchChem offers high-quality Cyproterone acetate (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyproterone acetate (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

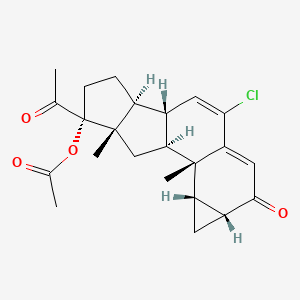

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.6.0.02,8.03,5.012,16]heptadeca-7,9-dienyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO4/c1-11(25)23(28-12(2)26)6-5-15-13-8-19(24)17-9-20(27)14-7-16(14)22(17,4)18(13)10-21(15,23)3/h8-9,13-16,18H,5-7,10H2,1-4H3/t13-,14+,15-,16-,18-,21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIVBXRTZPPALG-WHVTUKPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Cyproterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of the Cyproterone (B1669671) Acetate (B1210297) (CPA) standard. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its biological signaling pathway and a typical analytical workflow.

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal compound renowned for its potent antiandrogenic and progestational activities.[1][2][3] It is a derivative of 17α-hydroxyprogesterone and is structurally classified as a 20-oxo steroid, a 3-oxo-Δ⁴ steroid, and a chlorinated steroid.[1] CPA functions primarily as a competitive antagonist of the androgen receptor (AR), making it effective in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism.[1][2][4] Additionally, its progestogenic properties exert a negative feedback mechanism on the hypothalamo-pituitary axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular testosterone (B1683101) production.[1][5]

Physicochemical and Pharmacokinetic Properties

The fundamental properties of the Cyproterone Acetate standard are summarized in the tables below, providing a consolidated view of its chemical identity, physical characteristics, and key pharmacokinetic parameters.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.0²,⁸.0³,⁵.0¹²,¹⁶]octadeca-7,9-dienyl] acetate | [1][6] |

| CAS Number | 427-51-0 | [1][6][7] |

| Molecular Formula | C₂₄H₂₉ClO₄ | [1][3][6][7] |

| Molecular Weight | 416.94 g/mol | [1][3][6][7] |

| Appearance | White to off-white, odorless, crystalline powder/solid. | [5][6][8][9] |

| Purity | ≥98% | [7][10] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 200-215 °C (Range from various sources) | [1][6][9][11][12] |

| UV/Vis λmax | 280 - 281 nm in Methanol (B129727) | [1][10][13] |

| Optical Rotation | +152° to +157° at 20 °C | [1] |

| Density | ~1.27 g/cm³ | [11] |

| Refractive Index | ~1.582 | [11] |

| Infrared Spectrum | Conforms to standard | [6] |

Table 3: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Practically insoluble. | [5][8][9][13][14] |

| Solubility Profile | Very soluble in dichloromethane (B109758) and chloroform; freely soluble in acetone; soluble in methanol and ethanol; sparingly soluble in anhydrous ethanol. | [1][5][8][9][10][13] |

| LogP (Octanol/Water) | 3.6 - 3.96 | [1][2][3] |

| pKa (Strongest Acidic) | 17.83 | [2] |

| pKa (Strongest Basic) | -5.6 | [2] |

Table 4: Pharmacokinetic Parameters

| Property | Value | Source(s) |

| Bioavailability | Almost complete (88-100%) following oral administration. | [1][4] |

| Protein Binding | ~96%, almost exclusively to plasma albumin. | [1][4] |

| Metabolism | Primarily hepatic, via CYP3A4 enzyme, to its active metabolite 15β-hydroxycyproterone acetate. | [1][4] |

| Elimination Half-life | 1.6 - 4.3 days (Oral) | [1][4] |

| Excretion | Approximately 33% via urine and 60% via feces. | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and quality control of Cyproterone Acetate.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is widely used for the quantification of Cyproterone Acetate in pharmaceutical formulations.[15][16][17]

-

Objective: To determine the purity and concentration of Cyproterone Acetate.

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

-

Column: A reversed-phase C18 column (e.g., μBondapak C18, 10-μm, 300 × 3.9 mm) is typically used.[16]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, commonly in a 60:40 ratio.[16][17] The mobile phase should be filtered through a 0.45-μm filter and degassed prior to use.[16]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[16]

-

Detection: UV detection at a wavelength of 214 nm, 254 nm, or 281 nm.[16][17][18]

-

Standard Preparation: A standard solution of Cyproterone Acetate is prepared in the mobile phase at a known concentration (e.g., 100 μg/mL).[16]

-

Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of CPA is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.

-

Quantification: The peak area of the sample is compared to the peak area of the external standard for quantification.[16]

3.2. UV-Vis Spectrophotometry for Identification

This technique is used for qualitative identification and can be employed for quantification.

-

Objective: To confirm the identity of Cyproterone Acetate based on its UV absorption profile.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Procedure:

3.3. Solubility Determination

The solubility of CPA in various solvents has been systematically determined.[19] A common method is the isothermal shake-flask method.

-

Objective: To determine the saturation solubility of Cyproterone Acetate in a specific solvent at a given temperature.

-

Procedure:

-

An excess amount of solid Cyproterone Acetate is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., in a constant temperature shaker bath) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm syringe filter) to remove any undissolved solid.

-

The concentration of Cyproterone Acetate in the filtrate is then determined using a validated analytical method, such as HPLC or UV spectrophotometry.

-

Mandatory Visualizations

4.1. Signaling Pathway of Cyproterone Acetate

CPA exerts its therapeutic effects through a dual mechanism of action, which involves direct androgen receptor blockade and indirect reduction of androgen synthesis.

Caption: Mechanism of action for Cyproterone Acetate.

4.2. Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quality control analysis of Cyproterone Acetate tablets using HPLC.

Caption: HPLC analysis workflow for Cyproterone Acetate.

References

- 1. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cyproterone acetate [drugcentral.org]

- 4. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 5. e-lactancia.org [e-lactancia.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [guidechem.com]

- 9. aapharma.ca [aapharma.ca]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Cyproterone Acetate CAS 427-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Cyproterone Acetate | 427-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. Cyproterone acetate | 427-51-0 [chemicalbook.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Cyproterone Acetate in Prostate Cancer Cells: An In-depth Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the multifaceted mechanism of action of Cyproterone (B1669671) Acetate (B1210297) (CPA) in the context of prostate cancer. CPA, a synthetic steroidal derivative of 17-hydroxyprogesterone, has historically been a cornerstone in the hormonal therapy of advanced prostate cancer. Its therapeutic efficacy stems from a combination of antiandrogenic, progestogenic, and weak glucocorticoid activities, which collectively disrupt the signaling pathways crucial for prostate cancer cell proliferation and survival. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling cascades involved.

Core Mechanisms of Action

Cyproterone Acetate exerts its effects on prostate cancer cells through three primary mechanisms:

-

Androgen Receptor (AR) Antagonism: CPA competitively inhibits the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the androgen receptor.[1] This blockade prevents the conformational changes in the AR necessary for its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on target genes.[2][3] The ultimate effect is the downregulation of androgen-dependent genes that drive cell growth and proliferation, such as prostate-specific antigen (PSA).

-

Progestogenic Activity and Negative Feedback: CPA possesses potent progestogenic properties.[4][5] This activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis.[4] Specifically, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] The reduction in LH levels, in turn, decreases the testicular synthesis of testosterone, leading to a significant drop in circulating androgen levels and achieving a state of medical castration.[6][7]

-

Direct Cytotoxic and Pro-Apoptotic Effects: Beyond its hormonal actions, emerging evidence suggests that CPA can directly induce cytotoxicity and apoptosis in cancer cells.[8] A notable mechanism is the enhancement of TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in androgen-independent prostate cancer cells.[9][10] CPA achieves this by upregulating the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and binding characteristics of Cyproterone Acetate.

Table 1: Receptor Binding and Activity of Cyproterone Acetate

| Parameter | Value | Cell/System | Reference |

| AR Antagonist IC50 | 7.1 nM | - | [11] |

| AR Agonist EC50 (at high concentrations) | 4.0 µM | - | [11] |

| AR Binding Affinity (KD) | 11.6 nM | Rat Prostate Cytosol | [7] |

Table 2: In Vitro Cytotoxicity of Cyproterone Acetate

| Cell Line | IC50 | Incubation Time | Reference |

| Tera-1 (Testicular Cancer) | 0.221 mg/mL | 24 hours | [5][12] |

| RAW 264.7 (Macrophage) | 0.421 mg/mL | 24 hours | [5][12] |

| WRL-68 (Normal Hepatic) | 23.49 mg/mL | 24 hours | [5][12] |

Table 3: Effect of Cyproterone Acetate on Hormone Levels in Men

| CPA Dosage | Route | Parameter | Percent Reduction | Reference |

| 100 mg/day | Oral | Testosterone | ~80% | [13] |

| 300 mg/week | Intramuscular | Testosterone | ~75% | [13] |

| 10 mg/day | Oral | Testosterone | ~70% | [13] |

| 5 mg/day | Oral | Testosterone | ~52% | [13] |

| 10 or 20 mg/day | Oral | Androgens | ~60% | [13] |

| 100-300 mg/day (with low-dose estrogen) | Oral | Testosterone | ~95% | [13] |

| 100-300 mg/day (CPA only) | Oral | Testosterone | ~61% | [13] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Cyproterone Acetate.

Androgen Receptor Signaling Pathway and CPA Inhibition

Caption: CPA competitively inhibits androgen binding to the AR, preventing its activation.

Hypothalamic-Pituitary-Gonadal Axis and CPA's Progestogenic Effect

Caption: CPA's progestogenic activity suppresses gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH)/follicle-stimulating hormone (FSH) release.

CPA Enhancement of TRAIL-Induced Apoptosis

Caption: CPA upregulates DR5 expression, sensitizing cancer cells to TRAIL-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cyproterone Acetate.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of Cyproterone Acetate for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)

-

Unlabeled Cyproterone Acetate

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

Protocol:

-

Preparation of Cytosol: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.

-

Competition Reaction: In microcentrifuge tubes, add a fixed concentration of radiolabeled androgen and varying concentrations of unlabeled Cyproterone Acetate to a fixed amount of cytosol protein. Include control tubes with only radiolabeled androgen (total binding) and tubes with a large excess of unlabeled androgen (non-specific binding).

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CPA concentration. Determine the IC50 value (the concentration of CPA that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of Cyproterone Acetate on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

-

Cell culture medium and supplements

-

Cyproterone Acetate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Cyproterone Acetate. Include untreated control wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the CPA concentration to determine the IC50 value.

Western Blot Analysis for DR5 Expression

Objective: To determine the effect of Cyproterone Acetate on the protein expression of Death Receptor 5 (DR5).

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU145)

-

Cyproterone Acetate

-

Lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against DR5

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with CPA for the desired time and concentration. Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-DR5 antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative change in DR5 protein expression.

Experimental Workflow for Assessing Anti-Androgenic Activity

Caption: A typical workflow to evaluate the anti-androgenic effect of CPA on PSA expression.

Conclusion

Cyproterone Acetate employs a multi-pronged approach to inhibit the growth of prostate cancer cells. Its primary mechanisms of androgen receptor antagonism and suppression of testosterone synthesis have been well-established. Furthermore, its ability to induce apoptosis, particularly through the sensitization of cancer cells to TRAIL, highlights a more complex and direct anti-neoplastic activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of this important therapeutic agent. While newer antiandrogens have emerged, the study of CPA's mechanisms continues to provide valuable insights into the hormonal dependencies of prostate cancer and potential avenues for novel therapeutic strategies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Cyproterone acetate, testosterone, LH, FSH, and prolactin levels in plasma after intramuscular application of cyproterone acetate in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]

- 9. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Small Molecules against Prostate Cancer by Enhancing Function of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Template:Testosterone levels with cyproterone acetate - Wikipedia [en.wikipedia.org]

The In Vivo Odyssey of Cyproterone Acetate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and metabolism of Cyproterone (B1669671) acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of CPA's disposition in the body.

Introduction

Cyproterone acetate is a potent hormonal agent utilized in the management of various androgen-dependent conditions, including prostate cancer, hirsutism, and severe acne. Its therapeutic efficacy and safety profile are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough understanding of these pharmacokinetic processes is paramount for dose optimization, prediction of drug-drug interactions, and the development of novel therapeutic strategies. This guide synthesizes the current knowledge on the in vivo behavior of CPA, presenting it in a structured and accessible format for the scientific community.

Pharmacokinetic Profile of Cyproterone Acetate

The journey of Cyproterone acetate through the body is characterized by efficient absorption, extensive distribution, and a multi-day elimination half-life. The following tables summarize the key quantitative pharmacokinetic parameters of CPA administered orally and intramuscularly.

Table 1: Pharmacokinetic Parameters of Oral Cyproterone Acetate

| Parameter | Value | Reference(s) |

| Bioavailability | 68 - 100% (essentially complete) | [1][2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | 1.6 - 4 hours | [1][3][5][6] |

| Peak Plasma Concentration (Cmax) after 2 mg dose | 7.2 - 15.2 ng/mL | [1] |

| Peak Plasma Concentration (Cmax) after 50 mg dose | ~290 mcg/L (700 nmol/L) | [3][5] |

| Plasma Protein Binding | ~93% (exclusively to albumin) | [1][2] |

| Apparent Volume of Distribution (Vd) | 986 ± 437 L | [7] |

| Elimination Half-Life (t½) | 1.6 - 4.3 days (38 - 103 hours) | [1][2][3][4] |

| Total Body Clearance | 3.6 ± 0.9 mL/min/kg | [7] |

Table 2: Pharmacokinetic Parameters of Intramuscular Cyproterone Acetate

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 days | [1] |

| Peak Plasma Concentration (Cmax) after 300 mg dose | 191 ng/mL | [1] |

| Elimination Half-Life (t½) | 3 - 4.3 days | [1][2] |

Metabolism of Cyproterone Acetate

Cyproterone acetate undergoes extensive hepatic metabolism, primarily through oxidation reactions mediated by the cytochrome P450 enzyme system.

Primary Metabolic Pathway

The principal metabolic pathway of CPA is hydroxylation at the 15β position, a reaction catalyzed almost exclusively by the CYP3A4 isoenzyme.[1][8][9][10][11] This process yields the major and pharmacologically active metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA) .[1][2][3][5][9][10] This metabolite retains antiandrogenic activity comparable to the parent compound but possesses significantly reduced progestogenic effects.[1] Minor metabolic routes include deacetylation to cyproterone and the formation of conjugated metabolites (glucuronides) which are then excreted.[1][5][6]

Metabolic Pathway Diagram

Excretion

Cyproterone acetate and its metabolites are eliminated from the body through both renal and fecal routes. The majority of the administered dose, approximately 60-70%, is excreted in the feces, primarily as metabolites.[1][3][9] The remaining 30-33% is excreted in the urine, also predominantly in the form of metabolites.[1][3][9]

Experimental Protocols

This section outlines a representative methodology for an in vivo pharmacokinetic study of Cyproterone acetate in humans, synthesized from various published studies.

Study Design

A typical study to evaluate the pharmacokinetics of oral CPA would involve a single-dose, open-label design in a cohort of healthy adult male or female volunteers.[7][12][13] Following an overnight fast, subjects would receive a single oral dose of Cyproterone acetate (e.g., 50 mg or 100 mg).[3]

Sample Collection

Serial blood samples would be collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose. Plasma would be separated by centrifugation and stored at -20°C or lower until analysis. For excretion studies, urine and feces would be collected quantitatively for a period of up to 10 days post-dose.[10]

Analytical Methodology: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the current standard for the quantification of CPA and its major metabolite, 15β-OH-CPA, in plasma.

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (e.g., with a mixture of hexane (B92381) and ethyl acetate) or solid-phase extraction to isolate the analytes and remove interfering substances. An internal standard (e.g., a structurally similar compound not present in the sample) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used to separate CPA, 15β-OH-CPA, and the internal standard.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

Experimental Workflow Diagram

Drug-Drug Interactions

Given that Cyproterone acetate is a substrate of CYP3A4, its metabolism and plasma concentrations can be significantly altered by co-administration with drugs that induce or inhibit this enzyme.[3][5][8]

-

CYP3A4 Inducers: Co-administration with potent CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort) can accelerate the metabolism of CPA, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[3][5][8]

-

CYP3A4 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir, clarithromycin) can decrease the metabolism of CPA, resulting in elevated plasma concentrations and an increased risk of adverse effects.[3][5][8]

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of Cyproterone acetate. The data and methodologies presented herein are intended to support the ongoing research and development efforts within the scientific community. A comprehensive understanding of CPA's ADME profile is crucial for its safe and effective clinical use, as well as for the future development of related hormonal therapies. The provided diagrams and structured data tables offer a quick and accessible reference for key information regarding the disposition of this important therapeutic agent.

References

- 1. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. aapharma.ca [aapharma.ca]

- 7. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 8. karger.com [karger.com]

- 9. Radioimmunological determination of cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics of cyproterone acetate in normal subjects after i.m. and oral application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 12. Bioavailability and pharmacokinetics of cyproterone acetate after oral administration of 2.0 mg cyproterone acetate in combination with 50 micrograms ethinyloestradiol to 6 young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of cyproterone acetate and ethinylestradiol in 15 women who received a combination oral contraceptive during three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cyproterone Acetate: A Technical Guide

Introduction

Cyproterone (B1669671) acetate (B1210297) (CPA) is a potent synthetic steroidal antiandrogen and progestin that has been a cornerstone in the treatment of various androgen-dependent conditions for decades. This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of cyproterone acetate, tailored for researchers, scientists, and drug development professionals. It delves into the historical context of its discovery, detailed synthesis pathways with experimental protocols, quantitative pharmacological data, and the molecular mechanisms of its action.

Discovery and Historical Development

The journey of cyproterone acetate began in the laboratories of the German pharmaceutical company Schering AG (now part of Bayer). Initially synthesized in 1961, it was developed as a progestin. The antiandrogenic properties of this new compound were a serendipitous discovery made in 1965. This dual activity positioned cyproterone acetate as a unique therapeutic agent.

It was first introduced to the market in 1973 under the brand name Androcur for the treatment of androgen-dependent conditions. A few years later, in 1978, a lower-dose formulation in combination with ethinylestradiol was marketed as Diane, an oral contraceptive with antiandrogenic benefits for conditions like acne and hirsutism.[1] Cyproterone acetate was the first antiandrogen to be introduced for medical use, marking a significant milestone in the management of hyperandrogenicity and prostate cancer.[2]

Chemical Synthesis Pathways

The chemical synthesis of cyproterone acetate has evolved since its initial discovery. The classical synthesis route starts from 17α-hydroxyprogesterone acetate. More recent advancements have focused on developing more efficient and environmentally friendly methods, such as flow chemistry approaches.

Classical Synthesis from 17α-Hydroxyprogesterone Acetate

A common synthetic route to cyproterone acetate begins with 17α-hydroxyprogesterone acetate.[3][4] The key steps involve the introduction of a double bond at the C6-C7 position, followed by the formation of the 1α,2α-methylene (cyclopropane) ring and chlorination at the C6 position.

Experimental Protocol:

A generalized protocol based on established chemical transformations is as follows:

-

Dehydrogenation of 17α-Hydroxyprogesterone Acetate: 17α-hydroxyprogesterone acetate (1) is dehydrogenated using a suitable agent like chloranil (B122849) to introduce a double bond at the C6 position, yielding 6-dehydro-17α-hydroxyprogesterone acetate (2).[3]

-

Further Dehydrogenation: Subsequent dehydrogenation, for instance with selenium dioxide, introduces a double bond at the C1 position, leading to the formation of 1,6-dehydro-17α-hydroxyprogesterone acetate (3).[3]

-

Cyclopropanation: The 1α,2α-methylene group is introduced via a reaction with a methylene-donating reagent. A common method involves the reaction with diazomethane (B1218177) to form a pyrazoline intermediate (4), which upon treatment with a weak acid like perchloric acid, eliminates nitrogen to form the cyclopropane (B1198618) ring, yielding 6-deschloro cyproterone acetate (5).[3]

-

Epoxidation and Chlorination: The C6-C7 double bond is first epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide (6) is then opened with hydrochloric acid to introduce a chlorine atom at the C6 position and a hydroxyl group at C7. Subsequent dehydration yields cyproterone acetate (8).[3]

A visual representation of this synthesis pathway is provided below.

Caption: Classical multi-step synthesis of cyproterone acetate.

Modern Flow Chemistry Synthesis

More recently, a 10-step continuous-flow asymmetric synthesis of cyproterone acetate has been developed, offering advantages in terms of efficiency and safety.[5][6][7] This chemo-biocatalytic approach starts from the commercially available 4-androstene-3,17-dione.[5][6][7]

Experimental Workflow:

This advanced synthesis involves a telescoped flow linear sequence combining chemical and enzymatic transformations without the need for intermediate purification.[7]

Caption: Key stages in the flow chemistry synthesis of cyproterone acetate.

Pharmacological Profile: Quantitative Data

Cyproterone acetate's biological activity is characterized by its interaction with several steroid hormone receptors. The following table summarizes key quantitative data on its binding affinities and potency.

| Parameter | Receptor | Value | Species/System | Reference |

| IC50 | Androgen Receptor | 7.1 nM | Co-transfected CV-1 cells | [1] |

| IC50 | Androgen Receptor | 24 nM | Rat prostate cytosol | [8] |

| Kd | Androgen Receptor | 11.6 nM | Rat prostate cytosol | [2] |

| EC50 | Androgen Receptor (agonist) | 4.0 µM | Co-transfected CV-1 cells | [1] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC50: Half-maximal effective concentration.

Mechanism of Action: Signaling Pathway

Cyproterone acetate exerts its antiandrogenic effects through a multi-faceted mechanism of action.[9] Primarily, it acts as a competitive antagonist of the androgen receptor (AR).[8] It also possesses progestogenic activity, which leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, thereby reducing the secretion of luteinizing hormone (LH) and subsequently decreasing testosterone (B1683101) production.[9][10]

The following diagram illustrates the interference of cyproterone acetate with the androgen signaling pathway.

Caption: Mechanism of action of cyproterone acetate on androgen signaling.

Conclusion

The discovery and development of cyproterone acetate represent a significant advancement in endocrine therapy. From its serendipitous discovery as an antiandrogen to the development of sophisticated synthesis methods, CPA has had a lasting impact on the treatment of a range of androgen-dependent disorders. Its dual mechanism of direct androgen receptor blockade and suppression of androgen production underscores its therapeutic efficacy. Ongoing research into novel synthesis pathways, such as flow chemistry, promises to further enhance the production and accessibility of this important medication. This guide provides a comprehensive technical foundation for professionals in the field to understand the core scientific principles behind cyproterone acetate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 4. Hydroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 10. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of Cyproterone acetate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Cyproterone (B1669671) Acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data from various sources, details experimental protocols for solubility determination, and presents a visualization of a relevant experimental workflow.

Core Data Presentation: Quantitative Solubility of Cyproterone Acetate

The solubility of Cyproterone Acetate has been determined in a range of organic solvents and aqueous systems. The following tables summarize the available quantitative data, providing a clear comparison of its solubility characteristics.

Table 1: Solubility of Cyproterone Acetate in Various Solvents

| Solvent | Solubility Category | Quantitative Solubility | Reference |

| Dichloromethane | Very soluble | - | [1][2][][4][5] |

| Chloroform | Very soluble | - | [6][7] |

| Acetone | Very soluble / Freely soluble | - | [1][2][][7] |

| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ~30 mg/mL to 83 mg/mL | [8][9][10][11] |

| Methanol | Soluble | - | [1][2][][5][7] |

| Ethanol | Sparingly soluble / Soluble | ~10 mg/mL to ≥20.55 mg/mL | [1][2][8][9] |

| Water | Practically insoluble / Insoluble | 0.00152 mg/mL (predicted) | [2][6][7][12] |

| DMSO:PBS (pH 7.2) (1:3) | Sparingly soluble | ~0.25 mg/mL | [8] |

Table 2: Molar Solubility of Cyproterone Acetate in Pure Solvents at Various Temperatures[13][14]

| Solvent | 273.15 K (x10³) | 283.15 K (x10³) | 293.15 K (x10³) | 303.15 K (x10³) | 313.15 K (x10³) | 318.15 K (x10³) |

| Xylene | 21.89 | 24.31 | 27.01 | 30.01 | 33.34 | 35.15 |

| Methyl tert-butyl ether | 16.51 | 18.52 | 20.78 | 23.31 | 26.15 | 27.70 |

| Ethyl acetate | 13.56 | 15.41 | 17.47 | 19.77 | 22.33 | 23.77 |

| 1-Butanol | 10.11 | 11.69 | 13.48 | 15.51 | 17.80 | 19.06 |

| Tetrahydrofuran | 9.99 | 11.53 | 13.26 | 15.22 | 17.43 | 18.64 |

| Trichloromethane | 9.87 | 11.36 | 13.04 | 14.94 | 17.08 | 18.28 |

| Dimethylformamide | 8.86 | 10.32 | 11.96 | 13.80 | 15.89 | 17.04 |

| Isopropanol | 8.43 | 9.88 | 11.52 | 13.38 | 15.49 | 16.67 |

| Acetone | 8.32 | 9.77 | 11.41 | 13.26 | 15.35 | 16.52 |

| 1-Propanol | 7.55 | 8.91 | 10.46 | 12.23 | 14.24 | 15.35 |

| Ethanol | 6.89 | 8.19 | 9.68 | 11.39 | 13.34 | 14.42 |

| Acetonitrile | 6.13 | 7.32 | 8.69 | 10.27 | 12.08 | 13.09 |

| Methanol | 4.98 | 6.01 | 7.19 | 8.56 | 10.15 | 11.03 |

| Water | 0.0019 | 0.0023 | 0.0028 | 0.0034 | 0.0041 | 0.0045 |

Experimental Protocols

A common and reliable method for determining the solubility of crystalline compounds like Cyproterone Acetate is the isothermal shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

An excess amount of Cyproterone Acetate is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature to facilitate the dissolution process and allow the system to reach equilibrium. The temperature should be controlled precisely, for instance, at 298.15 K (25 °C).

-

The time required to reach equilibrium should be predetermined through preliminary experiments, but typically ranges from 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, the suspension is allowed to stand undisturbed for a sufficient period to allow the undissolved solid to settle.

-

An aliquot of the supernatant is carefully withdrawn using a pre-heated or solvent-saturated syringe to avoid precipitation.

-

The collected sample is immediately filtered through a suitable membrane filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any undissolved particles.

-

-

Quantitative Analysis by HPLC:

-

The clear filtrate is then appropriately diluted with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

The diluted sample is injected into a reverse-phase HPLC system. A typical setup might include a C18 column.[15]

-

The concentration of Cyproterone Acetate in the sample is determined by comparing the peak area of the analyte with a standard calibration curve prepared from known concentrations of Cyproterone Acetate.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor, and is typically expressed in mg/mL or as a mole fraction.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of Cyproterone Acetate using the shake-flask and HPLC method.

Caption: Workflow for the experimental determination of Cyproterone Acetate solubility.

References

- 1. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyproterone acetate | 427-51-0 [chemicalbook.com]

- 4. atiner.gr [atiner.gr]

- 5. Cyproterone Acetate - LKT Labs [lktlabs.com]

- 6. Page loading... [guidechem.com]

- 7. aapharma.ca [aapharma.ca]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of Cyproterone (B1669671) acetate (B1210297) (CPA) in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. This document delves into the metabolic pathways, quantitative analysis, and experimental protocols related to CPA and its metabolites.

Introduction

Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Understanding its metabolism is crucial for optimizing therapeutic efficacy and ensuring patient safety. The biotransformation of CPA primarily occurs in the liver, leading to the formation of metabolites that are subsequently found in systemic circulation. This guide focuses on the identification and quantification of these metabolites in human plasma.

Metabolic Pathway of Cyproterone Acetate

The primary metabolic pathway of Cyproterone acetate in humans involves hydroxylation, which is a phase I metabolic reaction. This process is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] The major metabolic step is the introduction of a hydroxyl group at the 15β position of the steroid nucleus, resulting in the formation of 15β-hydroxycyproterone acetate (15β-OH-CPA).[1][2][3] This is the main and pharmacologically active metabolite of CPA. Minor metabolic pathways include the hydrolysis of the acetate group to form cyproterone and acetic acid.[2]

The metabolic conversion of CPA to its primary active metabolite is a critical determinant of its overall pharmacological profile. The concentration of 15β-OH-CPA in plasma is notably higher than that of the parent drug, typically circulating at approximately twice the concentration of CPA.[1][2]

Caption: Metabolic pathway of Cyproterone Acetate.

Quantitative Analysis of Primary Metabolites in Human Plasma

The quantification of CPA and its primary metabolite, 15β-OH-CPA, in human plasma is essential for pharmacokinetic and pharmacodynamic assessments. The following table summarizes key quantitative pharmacokinetic parameters for CPA and 15β-OH-CPA following oral administration of CPA.

| Parameter | Cyproterone Acetate (CPA) | 15β-hydroxycyproterone acetate (15β-OH-CPA) | Reference |

| Peak Plasma Concentration (Cmax) | 7.2 - 15.2 ng/mL (after a single 2 mg oral dose) | Circulates at ~2x the concentration of CPA | [2] |

| Time to Peak Concentration (Tmax) | 1.6 - 3.7 hours (after a single 2 mg oral dose) | Not explicitly stated | [2] |

| Elimination Half-Life (t1/2) | 1.6 - 4.3 days (oral administration) | 2.6 days (with oral CPA administration) | [2] |

| Plasma Concentration Ratio (Metabolite/Parent) | - | ~2 | [1][2] |

Note: The values presented are approximate and can vary based on dosage, formulation, and individual patient characteristics.

Experimental Protocols

The simultaneous determination of Cyproterone acetate and its metabolites in human plasma is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common method for extracting CPA and its metabolites from a plasma matrix.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Methyl tert-butyl ether (MTBE)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 500 µL of human plasma into a clean centrifuge tube.

-

Add a known amount of the Internal Standard solution to each plasma sample, standard, and quality control sample.

-

Vortex mix for 30 seconds.

-

Add 3 mL of MTBE to the tube.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex mix for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines typical instrumental conditions for the analysis of CPA and 15β-OH-CPA.

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

CPA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).

-

15β-OH-CPA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Caption: Workflow for metabolite quantification.

Conclusion

The primary metabolite of Cyproterone acetate in human plasma is 15β-hydroxycyproterone acetate, formed via CYP3A4-mediated hydroxylation. This active metabolite circulates at concentrations higher than the parent drug and contributes significantly to the overall pharmacological effect. The accurate quantification of both CPA and 15β-OH-CPA is achievable through robust analytical methods like LC-MS/MS, following meticulous sample preparation. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating further investigation into its clinical pharmacology.

References

Methodological & Application

Application Note and Protocol: Preparation of Cyproterone Acetate Standard Solution for High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyproterone (B1669671) acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various conditions, including prostate cancer, acne, and hirsutism.[1] Accurate quantification of CPA in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, requiring the preparation of precise and accurate standard solutions. This document provides a detailed protocol for the preparation of Cyproterone acetate standard solutions for HPLC analysis.

Physicochemical Properties of Cyproterone Acetate

A thorough understanding of the physicochemical properties of Cyproterone acetate is essential for the successful preparation of standard solutions.

| Property | Value | References |

| Molecular Formula | C24H29ClO4 | [2][3][4] |

| Molecular Weight | 416.9 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 200-201°C | [3][4] |

| UV/Vis λmax | 280 nm, 281 nm (in Methanol) | [2][4] |

| Solubility | ||

| Water | Practically insoluble | [1][4] |

| Dichloromethane | Very soluble | [3][] |

| Acetone | Very soluble | [3][] |

| Methanol (B129727) (MeOH) | Soluble | [3][4][] |

| Acetonitrile (B52724) (MeCN) | Soluble | |

| Ethanol (EtOH) | Sparingly soluble | [3][] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [2] |

| Storage | ||

| Solid Form | -20°C, protected from light | [2][4] |

| Stock Solution (in organic solvent) | 2-8°C or -20°C, protected from light | [] |

| Aqueous Solution | Not recommended for storage more than one day | [2] |

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution and subsequent working standard solutions of Cyproterone acetate.

Materials and Equipment

-

Cyproterone acetate analytical standard (purity ≥98%)[2]

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Volumetric flasks (Class A)

-

Analytical balance

-

Pipettes (calibrated)

-

Ultrasonic bath

-

Syringe filters (0.22 µm or 0.45 µm)

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

-

Weighing: Accurately weigh approximately 10 mg of Cyproterone acetate analytical standard into a clean weighing boat.

-

Dissolution: Transfer the weighed CPA into a 10 mL volumetric flask. Add approximately 7 mL of HPLC grade methanol.

-

Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.[7]

-

Dilution to Volume: Allow the solution to return to room temperature. Add HPLC grade methanol to the mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution at 2-8°C, protected from light.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution with the mobile phase to be used in the HPLC analysis. A common mobile phase for CPA analysis is a mixture of acetonitrile and water.[8][9][10]

Example: Preparation of a 100 µg/mL Working Standard

-

Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the HPLC mobile phase (e.g., Acetonitrile:Water 60:40 v/v).[8][10]

-

Cap the flask and invert several times to mix thoroughly.

Example: Preparation of a Calibration Curve (e.g., 5-50 µg/mL)

Prepare a series of dilutions from the 100 µg/mL working standard solution as follows:

| Target Concentration (µg/mL) | Volume of 100 µg/mL Standard (mL) | Final Volume (mL) | Diluent (Mobile Phase) |

| 5 | 0.5 | 10 | Mobile Phase |

| 10 | 1.0 | 10 | Mobile Phase |

| 20 | 2.0 | 10 | Mobile Phase |

| 30 | 3.0 | 10 | Mobile Phase |

| 40 | 4.0 | 10 | Mobile Phase |

| 50 | 5.0 | 10 | Mobile Phase |

Note: All prepared solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[8]

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of Cyproterone acetate standard solutions.

Caption: Workflow for Cyproterone Acetate Standard Solution Preparation.

Safety Precautions

-

Cyproterone acetate should be handled as a hazardous material.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Wash hands thoroughly after handling.

Conclusion

The protocol described provides a detailed and reliable method for the preparation of Cyproterone acetate standard solutions for HPLC analysis. Adherence to these procedures will ensure the accuracy and precision of quantitative results. The stability of the solutions should be monitored, and fresh standards should be prepared regularly to maintain data integrity.

References

- 1. Page loading... [guidechem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyproterone acetate | 427-51-0 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Quantification of Cyproterone Acetate in Human Plasma by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantification of cyproterone (B1669671) acetate (B1210297) (CPA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters demonstrating the method's robustness, accuracy, and precision.

Introduction

Cyproterone acetate is a synthetic steroidal antiandrogen with progestogenic properties. It is utilized in the treatment of prostate cancer, severe acne, and hirsutism.[1] Accurate and reliable quantification of CPA in plasma is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. This application note consolidates information from various validated methods to provide a comprehensive guide for researchers.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE)

This method offers good recovery and is a cost-effective approach.

-

Protocol:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add a known amount of internal standard (e.g., Finasteride or Medroxyprogesterone Acetate).

-

Add 1 mL of extraction solvent (e.g., cyclohexane (B81311) or a mixture of ethyl acetate and hexane).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

-

1.2. Online Solid-Phase Extraction (SPE)

This automated method provides high throughput and excellent sample clean-up.[2][3]

-

Protocol:

-

A small volume of plasma (e.g., 30 µL) is directly injected onto an SPE pre-column (e.g., LiChrospher RP-4 ADS).[2][3]

-

The pre-column is washed with an aqueous solution (e.g., water:acetonitrile:formic acid, 90:10:0.1, v/v/v, adjusted to pH 4.0) to remove interfering substances.[2][3]

-

After the washing step, a switching valve directs the mobile phase through the pre-column in the back-flush mode to elute the analyte and internal standard onto the analytical column.[2][3]

-

Liquid Chromatography

-

HPLC System: A standard HPLC or UPLC system.

-

Analytical Column: A reversed-phase C18 or C8 column is typically used.[4][5][6]

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mmol·L-1 ammonium (B1175870) acetate buffer solution) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[2][3][5]

-

Flow Rate: Typically in the range of 0.3 to 1 mL/min.[2][3][5]

-

Gradient Elution: A gradient program is often employed to ensure good separation and peak shape.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) in positive ion mode are commonly used.[2][3][4][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for cyproterone acetate.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Finasteride[4][7] | Medroxyprogesterone Acetate[2][3] | Unspecified[5] |

| Analytical Column | C18[4] | Octadecyl silica[2][3] | C18[5] |

| Mobile Phase | Acetonitrile/Water[4][7] | Methanol/Water with 0.1% Formic Acid[2][3] | Methanol/10 mmol·L-1 Ammonium Acetate[5] |

| Ionization Mode | APPI (+)[4][7] | ESI (+)[2][3] | ESI (+)[5] |

| MRM Transition (CPA) | Data not specified | 417.4 -> 357.4[2][3] | 419.4 (SIM)[5] |

| MRM Transition (IS) | Data not specified | 387.5 -> 327.5 (MPA)[2][3] | 385.5 (SIM)[5] |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (ng/mL) | 0.1 - 50.0[4][7] | Up to 300 pg/mL (LOQ) | 3.09 - 1030.0[5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4][7] | 300 pg/mL[2][3] | 3.09 ng/mL |

| Intra-batch Precision (%RSD) | 1.8 - 5.6%[4][7] | Not specified | Not specified |

| Inter-batch Precision (%RSD) | 2.2 - 5.55%[4][7] | Not specified | Not specified |

| Intra-batch Accuracy (%) | 92.0 - 99.4%[4][7] | Not specified | Not specified |

| Inter-batch Accuracy (%) | 95.5 - 100.0%[4][7] | Not specified | Not specified |

| Mean Recovery (%) | 100.3 - 109.0%[4][7] | 99.4%[8] | Not specified |

Visualizations

Caption: General workflow for the LC-MS/MS quantification of Cyproterone Acetate in plasma.

Caption: Key stages in the bioanalytical method for Cyproterone Acetate.

References

- 1. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]

- 6. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

Protocol for using Cyproterone acetate in androgen receptor binding assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone (B1669671) acetate (B1210297) (CPA) is a potent synthetic steroidal antiandrogen and progestin.[1][2] Its primary mechanism of action involves the direct competitive antagonism of the androgen receptor (AR), preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating it.[3][4][5] This action blocks the downstream signaling pathways responsible for androgenic effects, making CPA a critical compound in the treatment of androgen-dependent conditions such as prostate cancer.[6][7][8] Understanding the binding affinity and kinetics of CPA is fundamental for research into androgen-related diseases and the development of novel antiandrogen therapies. This document provides a detailed protocol for utilizing Cyproterone acetate in a competitive androgen receptor binding assay.

Principle of the Androgen Receptor Competitive Binding Assay

The androgen receptor competitive binding assay is a widely used in vitro method to determine the binding affinity of a test compound for the AR. The assay works on the principle of competition between a radiolabeled androgen (the "ligand") and an unlabeled test compound (the "competitor," in this case, Cyproterone acetate).

A constant concentration of the androgen receptor and a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone or [³H]-Methyltrienolone) are incubated together. In the presence of a competitor like CPA, the unlabeled compound will compete with the radioligand for the same binding sites on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competitor. By measuring the decrease in bound radioactivity at various concentrations of the competitor, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is a quantitative measure of the compound's ability to displace the radioligand and reflects its binding affinity for the receptor.

Quantitative Data: Binding Affinity of Cyproterone Acetate

The binding affinity of Cyproterone acetate to the androgen receptor has been determined in various studies. The IC₅₀ and Kᴅ values are common metrics used to express this affinity. The following table summarizes reported values for CPA and the natural high-affinity ligand, Dihydrotestosterone (DHT), for comparison.

| Compound | Parameter | Reported Value | Species/System | Reference |

| Cyproterone Acetate | IC₅₀ | 24 nM | Rat Prostate Cytosol | [3] |

| IC₅₀ | 4.4 nM | Hamster Prostate Cytosol | [9][10] | |

| IC₅₀ | 2.3 µM (2300 nM) | Recombinant Human AR-LBD | [11] | |

| IC₅₀ | 7.1 nM | Not Specified | [2] | |

| Kᴅ | 11.6 nM | Rat Prostate Cytosol | [12] | |

| Dihydrotestosterone (DHT) | IC₅₀ | 3 nM | Rat Prostate Cytosol | [3] |

| IC₅₀ | 3.2 nM | Hamster Prostate Cytosol | [9][10] | |

| IC₅₀ | 0.057 µM (57 nM) | Recombinant Human AR-LBD | [11] | |

| Kᴅ | 31.6 ± 9.3 nM | Recombinant Human AR-LBD | [13] |

Note: Variability in reported values can arise from differences in experimental systems (e.g., species, recombinant protein vs. cytosol preparations), choice of radioligand, and specific assay conditions.

Visualization of Key Processes

Androgen Receptor Signaling and CPA Inhibition

Caption: Mechanism of CPA as a competitive antagonist of the Androgen Receptor.

Experimental Workflow: AR Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay for the AR.

Experimental Protocol: Radioligand Competition Assay

This protocol describes a general method for a competitive binding assay using a radiolabeled ligand, which can be adapted for various formats, including Scintillation Proximity Assays (SPA).[14][15]

Materials and Reagents

-

Androgen Receptor (AR) Source:

-

Radioligand: [1,2,4,5,6,7-³H]-5α-Androstan-17β-ol-3-one ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881).[13][17]

-

Test Compound: Cyproterone Acetate (CPA), high purity.

-

Reference Competitor: Dihydrotestosterone (DHT), unlabeled.

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.01% Triton X-100, pH 7.2.[11] (Buffer composition may need optimization based on the AR source).

-

Assay Plates: 96-well or 384-well microplates suitable for scintillation counting.[14][16]

-

Separation System:

-

For SPA: Scintillation Proximity Assay beads (e.g., Ni-chelate beads for His-tagged recombinant AR).[13]

-

For filtration assay: Glass fiber filters and a cell harvester.

-

-

Scintillation Fluid: If using a filtration assay.

-

Instrumentation: Microplate scintillation counter.

Procedure

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of Cyproterone Acetate (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

-

Prepare a stock solution of the unlabeled DHT for determining non-specific binding (e.g., 1 mM in DMSO).

-

Dilute the radioligand in assay buffer to a working concentration. The final concentration should be approximately equal to its Kᴅ for the AR to ensure optimal assay conditions (e.g., 1-20 nM [³H]-DHT).[11][13]

-

Dilute the AR preparation in assay buffer to a working concentration determined through preliminary optimization experiments.[13]

-

-

Assay Plate Setup (Total Volume e.g., 100 µL/well):

-

Total Binding (TB) wells: Add assay buffer, AR preparation, and radioligand. These wells represent 100% specific binding.

-

Non-Specific Binding (NSB) wells: Add assay buffer, AR preparation, radioligand, and a saturating concentration of unlabeled DHT (e.g., 10-50 µM). This measures the amount of radioligand that binds non-specifically to the receptor or other components.

-

Competitor (CPA) wells: Add assay buffer, AR preparation, radioligand, and the corresponding serial dilution of Cyproterone Acetate.

-

Note: Assays should be performed in triplicate for statistical validity.

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

For SPA: If using a pre-coated plate or adding SPA beads, the plate can be read directly after incubation. The signal is only generated when the radioligand is in close proximity to the scintillant on the bead/plate surface, which occurs upon binding to the receptor.

-

For Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid or, for SPA plates, place the plate directly into a microplate scintillation counter.

-

Measure the radioactivity in counts per minute (CPM) for each well.

-

Data Analysis

-

Calculate Specific Binding (SB):

-

Average the CPM for each set of triplicates.

-

Calculate the specific binding: SB (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Generate Competition Curve:

-

For each concentration of Cyproterone Acetate, calculate the percentage of specific binding relative to the control (total binding) wells: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100

-

Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of Cyproterone Acetate (X-axis).

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis (sigmoidal dose-response with variable slope) on the competition curve to calculate the IC₅₀ value. The IC₅₀ is the concentration of CPA that displaces 50% of the specifically bound radioligand.

-

-

Calculate Inhibition Constant (Kᵢ) (Optional):

-

The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the absolute binding affinity (Kᵢ), the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

-

[L] is the concentration of the radioligand.

-

Kᴅ is the dissociation constant of the radioligand for the androgen receptor.

-

-

References

- 1. Cyproterone acetate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 6. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 15. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cyproterone Acetate in Cell Culture Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the synthetic steroidal antiandrogen, Cyproterone (B1669671) acetate (B1210297) (CPA), in cell culture studies. CPA is a valuable tool for investigating androgen receptor (AR) signaling and its role in various physiological and pathological processes, particularly in cancer research.

Introduction

Cyproterone acetate is a potent competitive antagonist of the androgen receptor (AR) and also possesses progestogenic and weak glucocorticoid activity.[1][2] Its primary mechanism of action involves blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby inhibiting the downstream signaling pathways that promote cell growth and proliferation in androgen-sensitive tissues.[1][3][4] CPA has been extensively used in the treatment of prostate cancer.[2][4][5][6] In cell culture, CPA serves as a critical agent to study androgen-dependent cellular processes, to investigate mechanisms of hormone resistance, and to explore novel therapeutic combinations.

Mechanism of Action in a Cellular Context

In vitro, CPA exerts its effects through several key mechanisms:

-

Androgen Receptor Antagonism : CPA competitively binds to the AR, preventing its activation by androgens.[1][3] This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes.[7]

-